molecular formula C16H20N2O B1271187 1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one CAS No. 351332-35-9

1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

Cat. No.: B1271187
CAS No.: 351332-35-9
M. Wt: 256.34 g/mol
InChI Key: SYTTZHPHENTYSR-UHFFFAOYSA-N
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Description

1-Benzyl-3,6-diazatricyclo[4311~3,8~]undecan-9-one is a complex organic compound with the molecular formula C16H20N2O It is characterized by a tricyclic structure that includes a benzyl group and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
  • 1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol
  • 3,6-Diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, 1-methyl-8-propyl-, 9-acetate

Comparison: Compared to similar compounds, 1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one is unique due to its specific tricyclic structure and the presence of a benzyl group. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-15-14-9-17-6-7-18(10-14)12-16(15,11-17)8-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTTZHPHENTYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CN1CC(C2)(C3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365163
Record name STK395435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351332-35-9
Record name STK395435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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